Methyl 1-methyl-4-oxocyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGELMQRSNFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502853 | |
| Record name | Methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37480-41-4 | |
| Record name | Methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 1-methyl-4-oxocyclohexanecarboxylate, with the molecular formula C9H14O3, is an organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring with a ketone and an ester functional group. Its structure contributes to its reactivity and interaction with biological systems. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 0.99 |
| Solubility | High in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The presence of the keto group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of target proteins involved in metabolic pathways.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic processes.
- Receptor Interaction : It has been studied for potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
In Vitro Studies
Recent studies have focused on the compound's effects on various cell lines. For instance:
- Cell Viability : Research indicates that this compound enhances cell viability in certain cancer cell lines by modulating apoptotic pathways.
- Inflammatory Response : It has been shown to reduce the secretion of pro-inflammatory cytokines in macrophage cell lines, suggesting potential anti-inflammatory properties.
Case Studies
- Cancer Research : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis rates compared to control groups.
- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against neuronal death induced by toxic agents.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structural Features | Notable Biological Activity |
|---|---|---|
| Methyl 1-amino-4-oxocyclohexanecarboxylate | Amino group addition | Antimicrobial properties |
| Methyl 4-oxocyclohexanecarboxylate | Lacks methyl substitution | Lower cytotoxicity |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 1-methyl-4-oxocyclohexanecarboxylate serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of various pharmaceutical compounds and agrochemicals due to its ability to undergo multiple chemical transformations.
Reactivity and Transformations
The compound can participate in several chemical reactions, including:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Can be reduced to alcohols.
- Substitution Reactions : Engages in nucleophilic substitutions with various reagents.
Biological Applications
Enzyme-Catalyzed Reactions
In biological research, this compound is utilized to study enzyme-catalyzed reactions. Its structural features allow it to act as a substrate for various enzymes, facilitating the exploration of metabolic pathways and enzyme mechanisms.
Pharmaceutical Development
The compound has been investigated for its potential in drug development. Its derivatives are being explored for therapeutic effects, particularly in targeting specific biological pathways relevant to diseases such as cancer and metabolic disorders.
Industrial Applications
Agrochemicals Production
In the agricultural sector, this compound is used in the synthesis of agrochemicals. Its derivatives are effective as pesticides and herbicides, contributing to crop protection strategies.
Fragrance Industry
The compound's unique aromatic properties make it valuable in the fragrance industry. It is incorporated into formulations for perfumes and scented products, enhancing their olfactory profiles.
Reaction Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Varies |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |
| Nucleophilic Substitution | Halogens, Amines | Varies |
Case Studies
-
Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing a novel class of anti-cancer agents. The compound was transformed through a series of reactions to yield derivatives that exhibited significant cytotoxicity against cancer cell lines. -
Enzyme Interaction Studies
Research involving enzyme kinetics showed that this compound acted as an effective substrate for specific enzymes involved in metabolic pathways. This study provided insights into the compound's role in biochemical processes and its potential therapeutic applications. -
Agrochemical Formulations
Field trials assessed the efficacy of this compound-derived agrochemicals. Results indicated improved pest control and crop yield compared to standard treatments, highlighting its industrial relevance.
Comparison with Similar Compounds
Ethyl 1-methyl-4-oxocyclohexanecarboxylate
- CAS : 147905-77-9
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
- Key Differences: The ethyl ester variant replaces the methyl ester group with an ethyl chain, increasing its molecular weight and altering physical properties. Boiling Point: 252.9 ± 33.0°C (at 760 mmHg) , higher than the methyl ester due to the larger ethyl group. Synthesis: Prepared via esterification with ethanol, achieving a 67% yield, as described in a protocol involving NaHCO₃ washing and Na₂SO₄ drying . Applications: Like the methyl ester, it is used in organic synthesis but may exhibit different solubility and reactivity due to the ethyl group .
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate
- CAS : 1408058-16-1
- Molecular Formula : C₁₄H₁₄Cl₂O₃
- Molecular Weight : 313.17 g/mol
- Key Differences: Features a 2,4-dichlorophenyl substituent, introducing steric bulk and electron-withdrawing chlorine atoms. Impact: The chlorine atoms enhance molecular weight and may increase reactivity in cross-coupling reactions or medicinal chemistry applications. Applications: Potential use in pharmaceutical research due to the dichlorophenyl moiety, common in bioactive molecules .
Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate
- CAS : 1363165-99-4
- Molecular Formula : C₁₄H₁₅ClO₃
- Molecular Weight : 266.72 g/mol
- Key Differences: Substituted with a 4-chlorophenyl group, offering a single chlorine atom at the para position. Properties: The chlorine atom may influence electronic properties (e.g., dipole moment) and interactions with biological targets compared to non-halogenated analogs .
Methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexanecarboxylate
- CAS : 1385694-65-4
- Molecular Formula : C₁₆H₂₀O₅
- Molecular Weight : 292.32 g/mol
- Key Differences :
Structural and Functional Analysis
Substituent Effects
- Methyl vs. Ethyl Esters : Ethyl esters generally exhibit lower volatility and higher boiling points compared to methyl esters due to increased molecular weight and van der Waals interactions .
- Chlorophenyl vs. Methoxy groups (electron-donating) increase ring electron density, favoring nucleophilic reactions .
Preparation Methods
Hydrolysis and Acid-Catalyzed Ring Opening of Spirocyclic Precursors
A common synthetic route to methyl 1-methyl-4-oxocyclohexanecarboxylate involves acid-catalyzed hydrolysis of spirocyclic intermediates such as ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. The process typically employs mineral acids such as hydrochloric acid or sulfuric acid in aqueous acetone at room temperature (around 20°C), with stirring over extended periods (e.g., overnight to several days).
-
- Dissolve the spirocyclic ester in acetone.
- Add 1N HCl or 1N H2SO4 aqueous solution.
- Stir at room temperature for 18–24 hours.
- Extract the product with dichloromethane (DCM).
- Wash organic layers with brine, dry over sodium sulfate, filter, and concentrate.
- Purify by medium pressure liquid chromatography (MPLC) or silica gel column chromatography.
Reduction of the Keto Group
Selective reduction of the keto group in the 4-position can be achieved using sodium borohydride (NaBH4) in ethanol at low temperatures (0°C). This step converts the ketone to the corresponding hydroxy derivative, which may be useful for further synthetic transformations.
-
- Dissolve methyl or ethyl 1-methyl-4-oxocyclohexanecarboxylate in ethanol.
- Add sodium borohydride portionwise at 0°C.
- Stir for 2 hours at 0°C.
- Quench with water and extract with ethyl acetate.
- Wash organic phase with saturated sodium bicarbonate and sodium chloride solutions.
- Dry over magnesium sulfate and concentrate.
- Purify by silica gel chromatography.
Alkylation of Cyclohexanone Derivatives
Another method involves the alkylation of methyl 4-oxocyclohexanecarboxylate or related cyclohexanone esters using methyl iodide in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
-
- Dissolve methyl 4-oxocyclohexanecarboxylate in DMF.
- Add potassium carbonate as base.
- Add methyl iodide dropwise under stirring.
- Stir at room temperature or slightly elevated temperatures until reaction completion.
- Work-up involves aqueous extraction and purification by chromatography.
Base-Mediated Carbonate Alkylation and Subsequent Hydrolysis
A more complex synthetic route starts with dimethyl carbonate and sodium hydride reacting with cyclohexanone to form methyl 2-oxocyclohexanecarboxylate, followed by further alkylation and hydrolysis steps.
-
- Reflux sodium hydride with dimethyl carbonate and tetrahydrofuran (THF).
- Slowly add cyclohexanone to the mixture.
- Initiate reaction with potassium hydride powder.
- After reaction completion, hydrolyze with aqueous acetic acid.
- Extract and purify the methyl 2-oxocyclohexanecarboxylate.
- Subsequent steps involve enol phosphate formation and methylation to obtain this compound derivatives.
-
- Overall yields for intermediate ketoesters are high (79–87%), with further transformations providing the target compounds efficiently.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
The acid-catalyzed hydrolysis of spirocyclic esters is a mild and effective route to obtain this compound, with the choice of acid (HCl vs. H2SO4) and solvent system influencing purity and yield.
Reduction with sodium borohydride is selective for the keto group without affecting the ester, allowing for further functionalization of the hydroxy derivative.
Alkylation using methyl iodide and potassium carbonate in DMF is a straightforward and high-yielding method, favored in medicinal chemistry for preparing methyl-substituted cyclohexanone esters.
The base-mediated carbonate alkylation method offers a robust industrial-scale synthesis route, enabling the preparation of various substituted ketoesters with good control over reaction parameters.
Q & A
Q. What are the common synthetic routes for Methyl 1-methyl-4-oxocyclohexanecarboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via multi-step protocols, typically involving cyclization and esterification. A representative route includes:
Cyclohexanone derivative preparation : Starting with a substituted cyclohexanone, such as 4-methylcyclohexanone, followed by oxidation or functionalization at the 4-position.
Esterification : Reacting the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide).
Key factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .
- Temperature : Elevated temperatures (~60–80°C) improve esterification efficiency but may promote side reactions like decarboxylation .
- Catalysts : Acidic conditions (H₂SO₄) are standard, but enzymatic catalysts (e.g., lipases) offer greener alternatives with moderate yields .
Q. How can structural characterization of this compound be performed?
Core techniques :
- NMR spectroscopy :
- Chromatography : HPLC or GC-MS validates purity, with retention times calibrated against standards .
- X-ray crystallography : Resolves conformational ambiguities (e.g., chair vs. boat cyclohexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
Methodological strategies :
- By-product analysis : Common impurities include decarboxylated derivatives (e.g., 4-methylcyclohexanone) or unreacted intermediates. LC-MS or TLC monitors these .
- Solvent selection : Non-polar solvents (e.g., toluene) reduce keto-enol tautomerization side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions improve selectivity for the desired ester .
- Statistical optimization : Use a Design of Experiments (DoE) approach to balance temperature, solvent ratio, and catalyst loading .
Q. What strategies resolve contradictions in reported solubility and stability data for Methyl 1-methyl-4-oxocycyclohexanecarboxylate?
Approaches :
- Solubility testing : Re-evaluate in diverse solvents (e.g., DMSO, ethanol, hexane) under controlled humidity and temperature. Contradictions often arise from hydration states or polymorphic forms .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify decomposition pathways (e.g., hydrolysis to 4-methylcyclohexanecarboxylic acid). Stabilizers like antioxidants (BHT) or inert atmospheres (N₂) mitigate oxidation .
- Cross-validation : Compare data across orthogonal methods (e.g., Karl Fischer titration for water content vs. TGA) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Workflow :
DFT calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level to map electron density around the keto and ester groups .
Transition-state analysis : Identify activation barriers for nucleophilic attacks (e.g., Grignard additions to the ketone) .
MD simulations : Assess solvent effects on reaction pathways (e.g., polar solvents stabilizing zwitterionic intermediates) .
Experimental Design Challenges
Q. How to design experiments to probe the compound’s keto-enol tautomerism under varying pH conditions?
Protocol :
- pH titration with UV-Vis : Monitor absorbance shifts (λ ~250–300 nm) as enol content increases in basic media (pH >10) .
- NMR kinetics : Track enol proton signals (δ 5–6 ppm) in D₂O at pH 7–12. Rate constants derived from signal decay .
- Theoretical support : Compare experimental results with pKa predictions from COSMO-RS simulations .
Data Interpretation and Contradictions
Q. How to reconcile discrepancies in reported biological activity data for structurally similar cyclohexanecarboxylates?
Resolution steps :
- Structure-activity relationship (SAR) : Isolate variables (e.g., methyl vs. trifluoromethyl substituents) using matched molecular pairs .
- Assay standardization : Validate cytotoxicity data across consistent cell lines (e.g., HEK293 vs. HeLa) and controls .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers or methodological biases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
